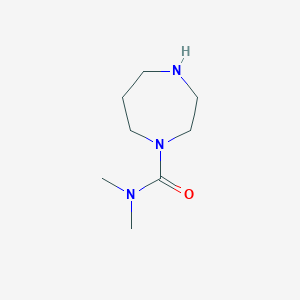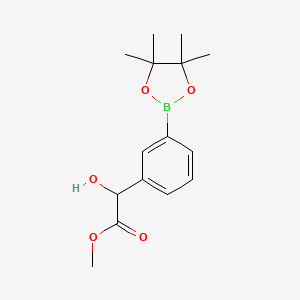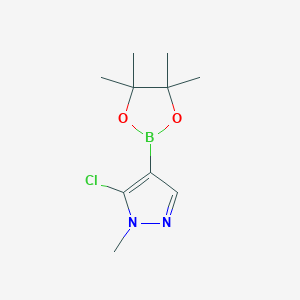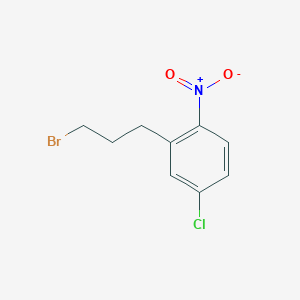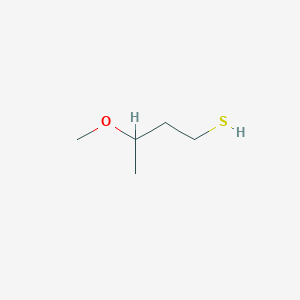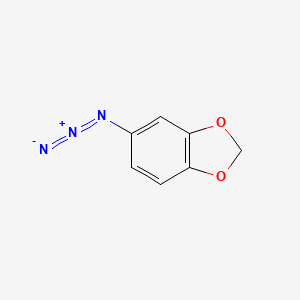
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves the protection of amine groups and the functionalization of cyclohexane derivatives. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amine. The reaction conditions often involve the use of organic solvents such as ether or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)propanoic acid
- 2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)butanoic acid
Uniqueness
2-(1-(((Benzyloxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its benzyloxycarbonyl group provides a versatile protecting group for amines, making it valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-[1-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C17H23NO4/c1-18(16(21)22-13-14-8-4-2-5-9-14)17(12-15(19)20)10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,19,20) |
Clé InChI |
VWJSHFJYEJWCNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OCC1=CC=CC=C1)C2(CCCCC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


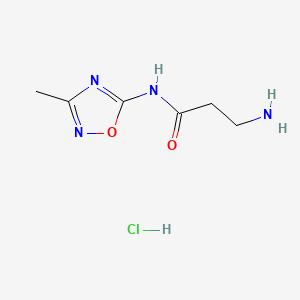

![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)


